Clavatustide B Clavatustide B
Brand Name: Vulcanchem
CAS No.: 1581723-72-9
VCID: VC3180188
InChI: InChI=1S/C26H23N3O5/c1-29-16-23(30)27-20-13-7-5-11-18(20)24(31)28-21-14-8-6-12-19(21)26(33)34-22(25(29)32)15-17-9-3-2-4-10-17/h2-14,22H,15-16H2,1H3,(H,27,30)(H,28,31)/t22-/m1/s1
SMILES: CN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)OC(C1=O)CC4=CC=CC=C4
Molecular Formula: C26H23N3O5
Molecular Weight: 457.5 g/mol

Clavatustide B

CAS No.: 1581723-72-9

Cat. No.: VC3180188

Molecular Formula: C26H23N3O5

Molecular Weight: 457.5 g/mol

* For research use only. Not for human or veterinary use.

Clavatustide B - 1581723-72-9

Specification

CAS No. 1581723-72-9
Molecular Formula C26H23N3O5
Molecular Weight 457.5 g/mol
IUPAC Name (15R)-15-benzyl-13-methyl-16-oxa-2,10,13-triazatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-3,11,14,17-tetrone
Standard InChI InChI=1S/C26H23N3O5/c1-29-16-23(30)27-20-13-7-5-11-18(20)24(31)28-21-14-8-6-12-19(21)26(33)34-22(25(29)32)15-17-9-3-2-4-10-17/h2-14,22H,15-16H2,1H3,(H,27,30)(H,28,31)/t22-/m1/s1
Standard InChI Key RMBRIHHFOHNDLL-JOCHJYFZSA-N
Isomeric SMILES CN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O[C@@H](C1=O)CC4=CC=CC=C4
SMILES CN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)OC(C1=O)CC4=CC=CC=C4
Canonical SMILES CN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)OC(C1=O)CC4=CC=CC=C4

Introduction

Chemical Structure and Physical Properties

Clavatustide B (C₂₆H₂₄N₃O₅) is characterized as a yellow amorphous solid with specific physical and chemical properties that contribute to its biological activity . Understanding these properties is essential for developing synthetic routes and formulation strategies for potential therapeutic applications.

Physical and Spectroscopic Characteristics

The compound exhibits distinctive physical properties and spectroscopic fingerprints that enable its identification and characterization. These properties, summarized in Table 1, provide essential information for structure elucidation and quality control in synthesis and purification processes.

Table 1: Physical and Spectroscopic Properties of Clavatustide B

PropertyValue
Physical appearanceYellow amorphous solid
Molecular formulaC₂₆H₂₄N₃O₅
Melting point193-194°C
Optical rotation [α]²⁴ᴅ+65 (c 0.37, MeOH)
UV (MeOH) λmax (log є)290 (3.32) nm
IR νmax3300, 2931, 1717, 1659, 1601, 1515, 1446, 1320, 1077, 753, 701 cm⁻¹
ESIMS m/z458 [M + H]⁺
HR-TOF-MS m/z458.1729 [M + H]⁺ (calculated for C₂₆H₂₄N₃O₅, 458.1716)

Biological Activities

Clavatustide B has demonstrated significant biological activities, particularly against various cancer cell lines, making it a compound of substantial interest for anti-cancer drug development. Its selective toxicity profile and mechanism of action provide a strong foundation for future therapeutic applications.

Anti-cancer Properties

Research has demonstrated that Clavatustide B possesses significant anti-proliferative effects against a wide range of human cancer cell lines. Studies have shown that it efficiently suppresses cell proliferation in a dose-dependent manner in multiple cancer types, with particularly notable effects in pancreatic cancer (Panc-1), gastric cancer (MGC-803), colorectal cancer (SW-480), retinoblastoma (WERI-Rb-1), and prostate cancer (PC3) cell lines .

The anti-proliferative effects became significant at concentrations of 10-20 μg/mL, with maximum effect doses observed at 40-50 μg/mL after 24 hours of treatment . Notably, the IC₅₀ values (concentration required for 50% inhibition) were consistently around 15-20 μg/mL across different cancer cell lines, indicating a broad spectrum of anti-cancer activity .

One of the most promising aspects of Clavatustide B is its effectiveness against traditionally chemo- and radio-resistant cancer cell lines. For instance, Panc-1, a pancreatic cancer cell line known for its resistance to conventional therapeutic approaches, and PC3, a chemotherapy-resistant prostate cancer cell line, both showed significant growth inhibition under Clavatustide B treatment . This suggests that Clavatustide B may offer therapeutic potential for aggressive cancers that respond poorly to current treatment modalities.

Mechanism of Action

Clavatustide B's anti-cancer activity primarily stems from its ability to disrupt the cell cycle progression, specifically by blocking the G1-S transition . This effect has been observed across multiple cancer cell lines, resulting in an accumulation of cells in the G1 phase and a corresponding reduction in the S phase.

At the molecular level, microarray analysis revealed that Clavatustide B treatment (15 μg/mL for 48 hours) significantly altered the expression of 2,622 genes in HepG2 cells, including 39 cell cycle-associated genes . Among these, CCNE2 (cyclin E2) was notably down-regulated by 1.91-fold, while tumor suppressor genes like FBXO31 and CYLD were up-regulated by 1.45- and 1.43-fold, respectively .

The down-regulation of CCNE2, which normally activates cyclin-dependent kinase 2 and facilitates G1-S transition, combined with the up-regulation of CYLD, which negatively regulates cell proliferation, effectively traps cancer cells at the G1-S checkpoint . This prevents the initiation of DNA replication, thereby inhibiting cancer cell division and proliferation. These molecular alterations provide a mechanistic explanation for the observed anti-proliferative effects of Clavatustide B on various cancer cell lines.

Comparative Efficacy and Toxicity Profile

Clavatustide B's potential as an anti-cancer agent is further enhanced by its selective toxicity against cancer cells while showing minimal effects on normal cells. This selectivity is crucial for developing therapeutics with favorable safety profiles.

Effects on Different Cancer Cell Lines

Studies evaluating the anti-proliferative effects of Clavatustide B across various cancer cell lines have yielded promising results, demonstrating consistent efficacy across different cancer types. Table 2 summarizes the reduction in cell viability observed in different cancer cell lines after treatment with 40 μg/mL of Clavatustide B for 72 hours.

Table 2: Reduction in Cell Viability by Clavatustide B (40 μg/mL, 72h)

Cancer Cell LineCancer TypeCell Viability Reduction (%)
Panc-1Pancreatic cancer65%
MGC-803Gastric cancer74%
SW-480Colorectal cancer63%
WERI-Rb-1Retinoblastoma67%
PC3Prostate cancer78%

These results demonstrate that Clavatustide B induces substantial growth inhibition across different cancer types, with prostate cancer (PC3) and gastric cancer (MGC-803) cell lines showing the highest sensitivity . The consistent anti-proliferative effect across diverse cancer lineages suggests a broadly applicable mechanism of action, which could be advantageous for developing Clavatustide B as a versatile anti-cancer agent.

Synthetic Approaches and Structure-Activity Relationships

The development of efficient synthetic routes for Clavatustide B is crucial for advancing its potential as a therapeutic agent. Recent research has focused on establishing total synthetic pathways and exploring the biological activities of different stereoisomers.

Total Synthesis

The total synthesis of Clavatustide B has been accomplished through a seven-step synthetic protocol starting from commercially available phenyllactic acid . This synthetic approach provides access to both the R and S stereoisomers of Clavatustide B, allowing for comprehensive structure-activity relationship studies.

An improved and efficient synthesis method involving the ring opening of benzoxazinones via Ag₂O-mediated esterification has also been reported, offering a more streamlined approach to producing Clavatustide B and related compounds . This synthetic advancement is significant as it enables the production of sufficient quantities of the compound for extensive biological testing and potential therapeutic development.

Stereochemical Considerations

Interestingly, synthetic studies revealed a discrepancy between the optical rotation values of synthetic (R)-Clavatustide B and those reported for the natural compound . This observation prompted researchers to synthesize and evaluate both the R and S stereoisomers of Clavatustide B.

Comparative studies of the biological activities of these stereoisomers against human cancer cell lines revealed that the S-isomer exhibited superior anti-proliferative activity compared to the R-isomer, with the S-isomer showing an IC₅₀ of 26.8 μM against HeLa cell lines . Notably, both isomers demonstrated minimal effects on the viability of normal lung cells, confirming the selective toxicity profile observed in previous studies.

These findings highlight the importance of stereochemical considerations in the development of Clavatustide B as a therapeutic agent and suggest that the S-isomer may be the more promising candidate for further development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator